2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine is a complex organic compound with a molecular formula of C17H20N4O2S and a molecular weight of 344.43 g/mol. This compound features a pyrimidine ring substituted with a methyl group and a piperazine ring linked to a phenylethenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with a phenylethenylsulfonyl chloride under basic conditions to introduce the sulfonyl group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Sulfides.
Substitution: : Substituted pyrimidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique chemical structure may find use in materials science and as a chemical intermediate.
Mechanism of Action
The mechanism by which 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-(piperazin-1-yl)pyrimidine: : Lacks the phenylethenylsulfonyl group.
4-[(E)-2-phenylethenyl]sulfonylpiperazine: : Lacks the pyrimidine ring.
2-Methyl-4-(4-sulfonylpiperazin-1-yl)pyrimidine: : Different substituent on the piperazine ring.
These compounds differ in their chemical structure and, consequently, their properties and applications. The presence of the phenylethenylsulfonyl group in this compound gives it unique characteristics that may be advantageous in certain applications.
Properties
IUPAC Name |
2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-15-18-9-7-17(19-15)20-10-12-21(13-11-20)24(22,23)14-8-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQMMALYMVQEG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.